[6,6]-Phenyl-C71-butyric Acid Methyl Ester

Organic Photovoltaics Bulk Heterojunction Power Conversion Efficiency

[6,6]-Phenyl-C71-butyric Acid Methyl Ester (CAS 609771-63-3), also known as PC71BM or PCBM, is a C70 fullerene derivative that functions as a high-performance n-type organic semiconductor and electron acceptor material. It is the higher fullerene analog of PCBM (PC61BM) and is widely recognized for its superior light absorption in the visible spectrum and its enhanced electron transport properties, making it a cornerstone material in high-efficiency organic photovoltaic (OPV) and perovskite solar cell research.

Molecular Formula C82H14O2
Molecular Weight 1031.0 g/mol
CAS No. 609771-63-3
Cat. No. B3029281
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6,6]-Phenyl-C71-butyric Acid Methyl Ester
CAS609771-63-3
Molecular FormulaC82H14O2
Molecular Weight1031.0 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C%10=C%11C9=C9C%12=C%13C%14=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C%27C%28=C(C%14=C%14C%12=C%11C%11=C%14C%28=C%26C%12=C%11C%10=C%10C%12=C%25C%23=C%11C%10=C1C7=C%11C%22=C6C4=C%21C%19=C2C%17=C1C%15=C%13C2=C9C8=C5C2=C31)C%16=C%18C%27=C%24%20)C1=CC=CC=C1
InChIInChI=1S/C82H14O2/c1-84-11(83)8-5-9-80(10-6-3-2-4-7-10)81-76-68-60-50-40-33-24-18-12-13-15-17-16-14(12)20-27-22(16)31-32-23(17)28-21(15)30-26(19(13)24)35-41(33)51(50)61-55-45(35)37(30)47-39(28)49-43(32)53-52-42(31)48-38(27)46-36-29(20)25(18)34(40)44(36)54(60)64-58(46)66-56(48)62(52)70-71-63(53)57(49)67-59(47)65(55)73(77(81)69(61)68)75(67)79(71)82(80,81)78(70)74(66)72(64)76/h2-4,6-7H,5,8-9H2,1H3
InChIKeyAZSFNTBGCTUQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6,6]-Phenyl-C71-butyric Acid Methyl Ester (PC71BM) CAS 609771-63-3: A High-Performance Fullerene Acceptor for Next-Generation Organic and Perovskite Photovoltaics


[6,6]-Phenyl-C71-butyric Acid Methyl Ester (CAS 609771-63-3), also known as PC71BM or [70]PCBM, is a C70 fullerene derivative that functions as a high-performance n-type organic semiconductor and electron acceptor material . It is the higher fullerene analog of [60]PCBM (PC61BM) and is widely recognized for its superior light absorption in the visible spectrum and its enhanced electron transport properties, making it a cornerstone material in high-efficiency organic photovoltaic (OPV) and perovskite solar cell research . The compound is typically supplied as a mixture of isomers and is valued for its good solubility in common organic solvents, which facilitates solution-based device fabrication .

Why [6,6]-Phenyl-C71-butyric Acid Methyl Ester (PC71BM) Cannot Be Directly Substituted with PC61BM: Critical Performance Implications


While PC61BM and PC71BM are both fullerene-based electron acceptors, substituting one for the other without rigorous validation will significantly alter device performance. The fundamental differences in molecular structure (C70 vs. C60 ellipsoidal core) lead to distinct optical and electronic properties, including enhanced visible light absorption, different energy level alignment at donor-acceptor interfaces, and varied blend morphology [1]. These differences translate directly into quantifiable changes in critical device parameters such as short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and ultimately, power conversion efficiency (PCE) [2]. Therefore, direct substitution is not scientifically valid and will lead to unpredictable and suboptimal outcomes in both research and industrial applications.

Quantitative Evidence for Selecting [6,6]-Phenyl-C71-butyric Acid Methyl Ester (PC71BM) Over PC61BM: A Data-Driven Guide


Superior Power Conversion Efficiency in OPV Devices: PC71BM Outperforms PC61BM Across Multiple Donor Systems

In a direct head-to-head comparison using a PNTz4T polymer donor, devices fabricated with PC71BM achieved a higher average power conversion efficiency (PCE) of 8.52% compared to 7.52% for devices using PC61BM [1]. This 13.3% relative improvement is attributed to the superior light-harvesting properties of PC71BM in the visible range, leading to a higher short-circuit current density (Jsc) [1]. Further, in PCPDTBT-based solar cells, PC71BM devices demonstrated a 44% higher efficiency than PC61BM devices, yielding PCEs of over 6% at optimized active layer thicknesses [2].

Organic Photovoltaics Bulk Heterojunction Power Conversion Efficiency

Enhanced Performance and Reduced Hysteresis in Perovskite Solar Cells with PC71BM Electron Transport Layers

When used as an electron transport layer (ETL) in n-i-p perovskite solar cells, PC71BM significantly outperforms PC61BM. Devices with a PC71BM ETL achieved a high average power conversion efficiency (PCE) of 13.9%, which is superior to the 12.7% obtained with a PC61BM ETL [1]. Critically, the PC71BM-based devices exhibited negligible hysteresis and a higher open-circuit voltage (Voc), whereas PC61BM-based devices showed large hysteresis and lower Voc, indicating more efficient charge extraction and reduced interfacial recombination [1].

Perovskite Solar Cells Electron Transport Layer Hysteresis

Larger Photovoltaic Energy Gap Enables Higher Open-Circuit Voltage in PTB7/PC71BM Blends

Direct measurement of interfacial energetics reveals a key advantage of PC71BM over PC61BM in high-performance polymer systems. The photovoltaic energy gap (EPVG) at the PTB7/PC71BM donor-acceptor interface was measured to be 1.10 eV, which is significantly larger than the 0.90 eV measured for the P3HT/PC61BM interface [1]. This 0.20 eV increase in EPVG directly contributes to a larger open-circuit voltage (Voc) for PTB7/PC71BM devices, as Voc is fundamentally limited by the energy difference between the donor's HOMO and acceptor's LUMO [1].

Organic Photovoltaics Interfacial Energetics Open-Circuit Voltage

Improved Blend Morphology and Thermal Stability with PC71BM

PC71BM demonstrates superior morphological properties that are crucial for long-term device stability. In blends with the high-performance polymer PTB7-Th, PC71BM was found to be more miscible than PC61BM in solution, as determined by Flory-Huggins theory analysis [1]. Furthermore, in P3HT:fullerene nanocomposites, P3HT:PC71BM forms a more homogeneous mixture with finer grain size and exhibits stronger optical absorption upon thermal annealing compared to P3HT:PC61BM [2]. The prerequisite annealing temperature for detectable PC71BM clustering and diffusion in P3HT is approximately 20°C higher than for PC61BM, indicating greater morphological stability against thermal degradation [3].

Blend Morphology Thermal Stability Polymer Miscibility

Fundamentally Higher Solubility of PC71BM in Photovoltaic Inks

A spin-echo small-angle neutron scattering (SESANS) study has conclusively demonstrated that PC71BM is fundamentally more soluble than PC61BM in the solvents commonly used for photovoltaic ink formulations [1]. The study found that PC71BM solutions exhibit significantly smaller agglomerate correlation lengths compared to PC61BM solutions, confirming its superior solubility and reduced tendency to aggregate [1]. This difference is attributed to the ellipsoidal shape of the PC71BM molecule, which kinetically hinders the formation of large agglomerates [2].

Solution Processability Agglomeration Ink Formulation

Optimal Application Scenarios for [6,6]-Phenyl-C71-butyric Acid Methyl Ester (PC71BM) Based on Quantifiable Performance Advantages


High-Efficiency Polymer Solar Cells Targeting Maximum Power Output

PC71BM is the preferred electron acceptor for research groups and companies aiming to achieve record power conversion efficiencies (PCEs) in bulk heterojunction organic solar cells. The quantitative evidence shows that substituting PC61BM with PC71BM can boost device PCE by 9-44% depending on the donor polymer system [1][2]. This is primarily driven by the enhanced visible light absorption of PC71BM, which directly increases short-circuit current density (Jsc) [3].

Perovskite Solar Cells Requiring Hysteresis-Free Operation and High Open-Circuit Voltage

For the fabrication of stable and high-performance perovskite solar cells, PC71BM is the superior choice for an electron transport layer (ETL). Direct comparative studies demonstrate that PC71BM ETLs yield higher average PCE (13.9% vs. 12.7%) and, critically, eliminate the problematic hysteresis observed with PC61BM ETLs while providing a higher Voc [4]. This makes it essential for applications requiring reliable and accurate device performance metrics.

Thermally Stable Organic Photovoltaic Modules for Long-Term Deployment

In applications where device longevity and thermal stability are paramount, PC71BM offers a distinct advantage. Its blends with common donor polymers exhibit a more stable morphology and require annealing temperatures ~20°C higher to induce the same degree of fullerene clustering as PC61BM [5]. This higher thermal threshold makes PC71BM-based active layers more resistant to performance degradation under operational heat stress, a critical factor for commercial solar modules.

Solution-Processed Electronics Requiring High-Quality, Uniform Thin Films

For any solution-processed application—including OPVs, perovskite solar cells, and organic photodetectors—where film uniformity is critical, PC71BM provides a significant processing advantage. Its fundamentally higher solubility and reduced agglomeration in common photovoltaic inks, as confirmed by neutron scattering, lead to more homogeneous films with fewer defects [6]. This translates to higher device yields and more reproducible performance in both laboratory and pilot-scale manufacturing.

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